molecular formula C29H24Cl2N2O7S B1675323 Lifitegrast CAS No. 1025967-78-5

Lifitegrast

货号: B1675323
CAS 编号: 1025967-78-5
分子量: 615.5 g/mol
InChI 键: JFOZKMSJYSPYLN-QHCPKHFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 利菲特格司的合成涉及多个步骤,从苯并呋喃-6-羧酸和 5,7-二氯-1,2,3,4-四氢异喹啉-6-羧酸等关键中间体开始。 这些中间体通过一系列反应合成,包括溴化、水解和缩合 最后一步涉及在碱的存在下将这些中间体偶联形成粗利菲特格司,然后进行纯化 .

工业生产方法: 利菲特格司的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用极性非质子溶剂,如二甲基甲酰胺 (DMF) 和二甲基亚砜 (DMSO),用于缩合反应 纯化过程可能涉及形成利菲特格司的胺盐,然后将其转化回游离碱形式 .

科学研究应用

Clinical Trials Overview

Several pivotal clinical trials have established the efficacy of lifitegrast in treating DED:

  • Phase II Trials : Initial studies demonstrated significant improvements in corneal staining scores and ocular surface disease index scores when compared to placebo. Participants reported relief from dry eye symptoms as early as 14 days into treatment .
  • Phase III Trials (OPUS Studies) :
    • OPUS-2 : This trial included 711 participants and showed that this compound significantly improved eye dryness scores compared to placebo at day 84 (treatment effect 7.16; P = 0.0007) and also showed improvements in secondary endpoints such as ocular discomfort .
    • OPUS-3 : In this study, this compound again demonstrated significant efficacy with a greater proportion of participants achieving clinically meaningful improvements in eye dryness scores and other symptoms by day 84 .

Safety Profile

This compound has been generally well-tolerated across various studies. Most adverse events reported were mild to moderate, primarily localized at the instillation site, with no serious ocular adverse events noted during clinical trials . The safety profile supports its use as a long-term treatment option for patients with chronic dry eye conditions.

Real-World Applications

A post-marketing study evaluated this compound's effectiveness in real-world settings beyond clinical trials. This study involved chart reviews from ophthalmologists treating patients with DED. Findings indicated that this compound was effective in reducing symptoms and improving quality of life for patients suffering from dry eyes in clinical practice .

Comparative Efficacy

This compound has been compared to other treatments for dry eye disease, such as cyclosporine A (Restasis). Research indicates that while both treatments are effective, this compound may offer a more favorable side effect profile and quicker onset of symptom relief .

生物活性

Lifitegrast is a novel medication primarily used for the treatment of dry eye disease (DED). It functions as a lymphocyte function-associated antigen-1 (LFA-1) antagonist, which inhibits the interaction between LFA-1 on T-cells and intercellular adhesion molecule-1 (ICAM-1) on epithelial cells. This mechanism is crucial in reducing inflammation associated with DED. This article explores the biological activity of this compound, supported by various studies and clinical findings.

This compound binds to LFA-1, effectively blocking its interaction with ICAM-1. This action prevents T-cell adhesion and subsequent inflammatory responses, which are pivotal in the pathophysiology of DED. In vitro studies have demonstrated that this compound can inhibit T-cell adhesion to ICAM-1-expressing cells and reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-1, IL-2, and IL-6 .

Summary of Clinical Trials

This compound has been evaluated in several clinical trials, with significant findings regarding its efficacy in treating moderate to severe DED. Below is a summary table highlighting key studies:

Study NameDesignPopulation SizeTreatment DurationKey Findings
OPUS-3Phase III, double-masked71184 daysSignificant improvement in eye dryness score (EDS) vs placebo (P < 0.0007)
Post Hoc AnalysisRandomized clinical trials1429VariesHigher odds of improvement in EDS and global VAS scores with this compound
Retrospective StudyObservational1006 months56% improvement in patients with moderate-to-severe DED

Detailed Findings from OPUS-3

In the OPUS-3 study, participants treated with this compound exhibited a significant reduction in EDS compared to those receiving placebo. The treatment effect was measured at various intervals:

  • Day 14 : Mean change in EDS favored this compound (TE = 7.85; P < 0.0001)
  • Day 42 : Continued improvement noted (TE = 9.32; P < 0.0001)
  • Day 84 : Sustained benefits observed (TE = 7.16; P = 0.0007)

These results indicate that this compound not only alleviates symptoms but also addresses underlying inflammation associated with DED .

Cytokine Inhibition

This compound has been shown to significantly inhibit the secretion of various inflammatory cytokines:

  • TNF-α : A key mediator in inflammatory responses.
  • IL-1α and IL-1β : Involved in the inflammatory signaling pathway.
  • IL-2, IL-4, IL-6 : Cytokines associated with T-cell activation and differentiation .

This inhibition contributes to the reduction of ocular surface inflammation and the improvement of patient-reported outcomes.

Goblet Cell Density

Research indicates that this compound may enhance conjunctival goblet cell density, which is essential for maintaining ocular surface health. A study reported a 39% increase in goblet cell numbers and a 22% increase in goblet cell area following treatment with this compound, suggesting improved mucin production and ocular surface hydration .

Safety Profile

This compound has been generally well-tolerated across clinical trials, with most adverse events being mild to moderate in severity. No serious ocular adverse events have been reported, reinforcing its safety for long-term use .

常见问题

Basic Research Questions

Q. What are the validated clinical endpoints used to assess Lifitegrast efficacy in phase 3 trials?

this compound’s efficacy in dry eye disease (DED) is evaluated using co-primary endpoints: inferior corneal staining score (ICSS) for objective signs and eye dryness score (EDS) for subjective symptoms. These endpoints were standardized across OPUS-1, OPUS-2, and OPUS-3 trials, which employed double-masked, placebo-controlled designs with 12-week treatment periods. Statistical analyses included odds ratios (ORs) for responder rates (e.g., ≥1-grade improvement in ICSS) and composite responders (simultaneous improvement in both ICSS and EDS) .

Q. How do randomized controlled trials (RCTs) for this compound address placebo effects in DED studies?

RCTs like OPUS-2 and OPUS-3 used rigorous blinding protocols and placebo controls to mitigate placebo effects. Participants were stratified by baseline severity (e.g., ICSS >1.5 and EDS ≥60) to ensure balanced randomization. Sensitivity analyses were conducted to isolate treatment effects from placebo responses, with statistical significance set at p <0.05 .

Q. What ethical guidelines govern human subject research in this compound trials?

Trials adhered to the Declaration of Helsinki and were approved by institutional review boards (e.g., New England Independent Review Board). Protocols mandated informed consent, HIPAA-compliant data anonymization, and post-trial access to care for participants .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy outcomes across this compound trials (e.g., OPUS-1 vs. OPUS-2)?

Contradictions may arise from heterogeneity in baseline severity or trial design. A post hoc responder analysis (pooling OPUS-2 and OPUS-3 data) demonstrated that patients with moderate-to-severe DED (ICSS >1.5 and EDS ≥60) had 1.7–2.1× higher odds of improvement with this compound (p <0.001). Researchers should apply subgroup stratification and composite responder criteria to enhance clinical relevance .

Q. What methodological considerations are critical for indirect treatment comparisons (ITCs) involving this compound?

When comparing this compound with other therapies (e.g., OC-01 VNS), matching-adjusted indirect comparison (MAIC) adjusts for cross-trial differences in baseline characteristics (e.g., age, EDS). Covariates must align with those in the target trial (e.g., OPUS-1/2), and outcomes should use harmonized endpoints (e.g., Schirmer’s test score [STS] for tear production) .

Q. How can real-world evidence (RWE) complement RCT findings for this compound?

Retrospective longitudinal studies (e.g., chart reviews with electronic case report forms [eCRFs]) capture real-world adherence and long-term safety. Confounding variables (e.g., concurrent therapies) require adjustment via multivariable regression. RWE should validate RCT-derived composite endpoints and explore durability beyond 12 weeks .

Q. What statistical approaches optimize handling of missing data in this compound studies?

For longitudinal missing data (e.g., dropout in SONATA’s 1-year safety study), use multiple imputation or mixed-effects models (e.g., repeated-measures ANOVA). Sensitivity analyses (e.g., worst-case scenario imputation) assess robustness, as outlined in the FDA’s guidance on longitudinal trials .

Q. Methodological Design Challenges

Q. How should researchers design preclinical studies for this compound intermediates?

Retrosynthetic analysis (e.g., Scheme 1 in Thieme’s synthesis protocol) identifies key intermediates like benzofuran derivatives. Optimization involves yield maximization via high-performance liquid chromatography (HPLC) and stereochemical control using chiral catalysts. Preclinical toxicity screening should follow ICH S7A guidelines .

Q. What criteria define a clinically meaningful responder in DED trials?

A composite responder requires simultaneous improvement in ≥1 ICSS grade and ≥10-point EDS reduction. Thresholds should align with the Minimum Clinically Important Difference (MCID) , validated via anchor-based methods (e.g., patient global impression of change) .

Q. How can adaptive trial designs improve this compound research efficiency?

Bayesian adaptive designs allow endpoint re-estimation based on interim analyses (e.g., reweighting ICSS vs. EDS). However, pre-specified stopping rules and alpha-spending functions are critical to control type I error, per FDA adaptive design guidelines .

Q. Data Analysis and Reporting Standards

Q. Which guidelines ensure rigor in reporting this compound trial outcomes?

Adhere to ARRIVE 2.0 for preclinical studies and CONSORT for RCTs. For observational RWE, apply STROBE guidelines, including explicit handling of missing data and confounding .

Q. How should researchers address publication bias in this compound meta-analyses?

Use Egger’s regression test and funnel plots to detect bias. Include gray literature (e.g., ClinicalTrials.gov ) and apply the Trim-and-Fill method to adjust for unpublished negative trials .

属性

IUPAC Name

(2S)-2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24Cl2N2O7S/c1-41(38,39)20-4-2-3-16(11-20)12-23(29(36)37)32-27(34)25-22(30)13-19-15-33(9-7-21(19)26(25)31)28(35)18-6-5-17-8-10-40-24(17)14-18/h2-6,8,10-11,13-14,23H,7,9,12,15H2,1H3,(H,32,34)(H,36,37)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOZKMSJYSPYLN-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24Cl2N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145345
Record name Lifitegrast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Lifitegrast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11611
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Lifitegrast binds to the integrin lymphocyte function-associated antigen-1 (LFA-1), a cell surface protein found on leukocytes and blocks the interaction of LFA-1 with its cognate ligand intercellular adhesion molecule-1 (ICAM-1). ICAM-1 may be overexpressed in corneal and conjunctival tissues in dry eye disease. LFA-1/ICAM-1 interaction can contribute to the formation of an immunological synapse resulting in T-cell proliferation/activation and migration to target tissues. In vitro studies demonstrated that lifitegrast may inhibit T-cell adhesion to ICAM-1 in a human T-cell line and may inhibit secretion of inflammatory cytokines, inflammatory mediators, chemokines, TNF-α, and IL-1 in human peripheral blood mononuclear cells.
Record name Lifitegrast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11611
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1025967-78-5
Record name N-[[2-(6-Benzofuranylcarbonyl)-5,7-dichloro-1,2,3,4-tetrahydro-6-isoquinolinyl]carbonyl]-3-(methylsulfonyl)-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025967-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lifitegrast [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025967785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lifitegrast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11611
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lifitegrast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIFITEGRAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/038E5L962W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lifitegrast
Reactant of Route 2
Lifitegrast
Reactant of Route 3
Lifitegrast
Reactant of Route 4
Lifitegrast
Reactant of Route 5
Reactant of Route 5
Lifitegrast
Reactant of Route 6
Reactant of Route 6
Lifitegrast

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。